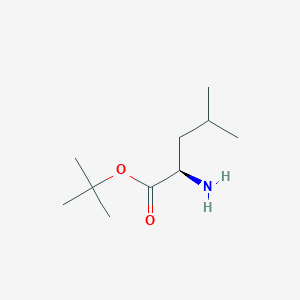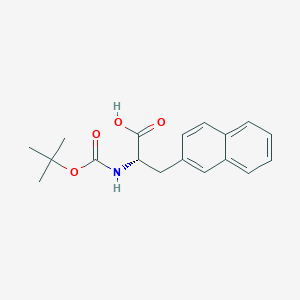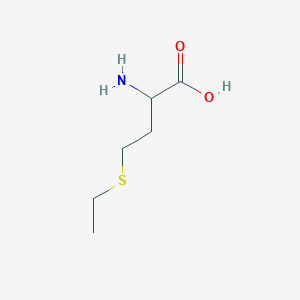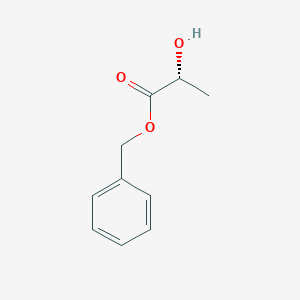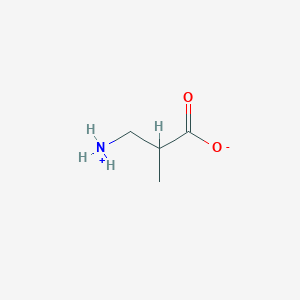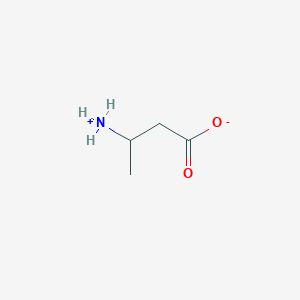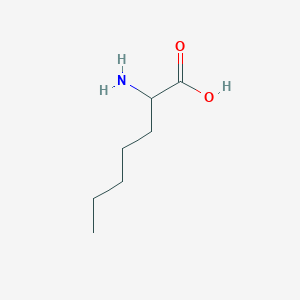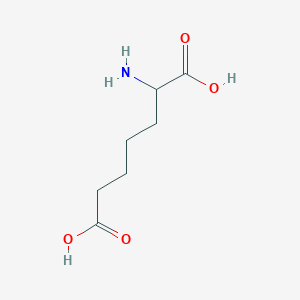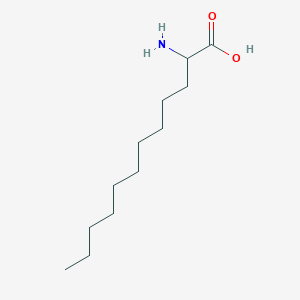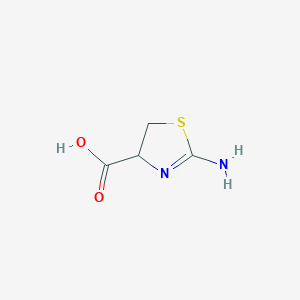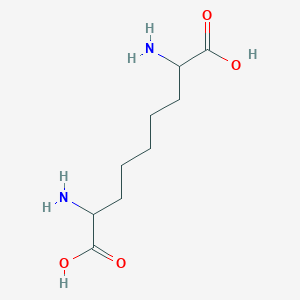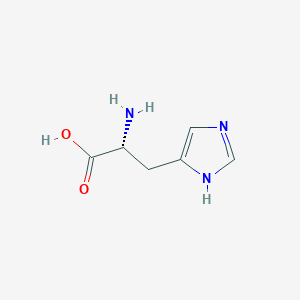
D-Histidine
概要
説明
D-ヒスチジンは、生体内のタンパク質合成や様々な代謝過程に不可欠なアミノ酸であるヒスチジンのエナンチオマーです。一般的なL-ヒスチジンとは異なり、D-ヒスチジンは自然界ではあまり見られませんが、科学研究や産業において独自の特性と用途を持っています。
2. 製法
合成経路と反応条件: D-ヒスチジンは、以下の方法を含むいくつかの方法で合成することができます。
酵素的分割: この方法は、酵素を用いてL-ヒスチジンをD-ヒスチジンに選択的に変換することを含みます。
化学合成: これは、化学試薬を用いてL-ヒスチジンを、ラセミ化や分割などの反応を経てD-ヒスチジンに変換することを含みます。
工業的生産方法: D-ヒスチジンの工業的生産には、通常、遺伝子組み換え微生物を用いた発酵プロセスが含まれます。これらの微生物は、大量のD-ヒスチジンを産生するように設計されており、その後、様々なクロマトグラフィー技術によって精製されます。
科学的研究の応用
D-histidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Industry: Used in the production of pharmaceuticals and as a food additive.
作用機序
D-ヒスチジンは、いくつかのメカニズムによって効果を発揮します。
酵素阻害: D-ヒスチジンは、特定の酵素を阻害し、代謝経路に影響を与える可能性があります。
バイオフィルムの破壊: 細菌のバイオフィルム形成を破壊し、抗生物質の効果を高めることが示されています.
分子標的: D-ヒスチジンは、細菌のクオラムセンシングや病原性遺伝子の発現に関与するものを含む、様々な分子経路を標的としています.
類似化合物:
L-ヒスチジン: タンパク質合成に不可欠な、より一般的なエナンチオマー。
DL-ヒスチジン: D-ヒスチジンとL-ヒスチジンのラセミ混合物。
比較:
独自性: D-ヒスチジンは、バイオフィルム形成を破壊し、抗生物質の効果を高めるという、L-ヒスチジンではあまり見られない特性を持っています.
用途: L-ヒスチジンは栄養補助食品や医療治療に広く使用されていますが、D-ヒスチジンの用途は、特に研究や産業の分野においてより専門的です。
Safety and Hazards
D-Histidine should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas .
将来の方向性
D-Histidine has been identified as a prospective anti-biofilm agent . It has been found to combat Pseudomonas aeruginosa by reducing biofilm formation and increasing biofilm disassembly . Moreover, the combination of amikacin and this compound induced a synergistic effect against Pseudomonas aeruginosa biofilms . This suggests the potential utility of this compound as a preventive strategy against biofilm-associated infections caused by Pseudomonas aeruginosa .
生化学分析
Biochemical Properties
D-Histidine, like its L-isomer, contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH . The imidazole side chain can donate and accept protons, thus enabling this compound to participate in various enzymatic reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to downregulate the mRNA expression of virulence and quorum sensing (QS)-associated genes in Pseudomonas aeruginosa PAO1 without affecting bacterial growth . Moreover, this compound has been shown to inhibit biofilm formation and trigger the disassembly of mature biofilms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound has been shown to protect against zinc-induced neurotoxicity not by inhibiting zinc chelation, thereby preventing increases in intracellular Zn2+ . Furthermore, this compound is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on the cells it interacts with. For instance, this compound has been shown to combat biofilm formation and enhance the effect of amikacin against Pseudomonas aeruginosa in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a diet rich in the amino acid histidine has been shown to increase the effectiveness of methotrexate treatment and lower toxicity in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The oligopeptide/histidine transporters PHT1 and PHT2, two mammalian solute carrier family 15A proteins, mediate the transmembrane transport of histidine and some di/tripeptides via proton gradient .
Subcellular Localization
This compound and its related proteins have been shown to localize in various subcellular compartments. This localization is lost when the histidine repeat is deleted .
準備方法
Synthetic Routes and Reaction Conditions: D-histidine can be synthesized through several methods, including:
Enzymatic Resolution: This method involves the use of enzymes to selectively convert L-histidine to this compound.
Chemical Synthesis: This involves the use of chemical reagents to convert L-histidine to this compound through a series of reactions, including racemization and resolution steps.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce this compound in large quantities, which is then purified through various chromatographic techniques.
化学反応の分析
反応の種類: D-ヒスチジンは、以下の反応を含むいくつかの種類の化学反応を起こします。
酸化: D-ヒスチジンは、イミダゾール誘導体を含む様々な生成物を生成するために酸化することができます。
還元: 還元反応は、D-ヒスチジンを対応するアルコールまたはアミンに変換することができます。
置換: D-ヒスチジンは、イミダゾール環上の官能基が他の基と置換される置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、臭素や塩素などのハロゲン化剤が関与することがよくあります。
主な生成物:
酸化生成物: イミダゾール誘導体。
還元生成物: アルコールとアミン。
置換生成物: ハロゲン化ヒスチジン誘導体。
4. 科学研究における用途
D-ヒスチジンは、以下の用途を含む、科学研究において幅広い用途があります。
化学: 複雑な分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 酵素触媒作用やタンパク質相互作用における役割について研究されています。
医学: 抗炎症作用や抗バイオフィルム作用など、潜在的な治療効果について研究されています.
工業: 医薬品の製造や食品添加物として使用されています。
類似化合物との比較
L-histidine: The more common enantiomer, essential for protein synthesis.
DL-histidine: A racemic mixture of D-histidine and L-histidine.
Comparison:
Applications: While L-histidine is widely used in nutritional supplements and medical treatments, this compound’s applications are more specialized, particularly in research and industrial settings.
特性
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889344 | |
| Record name | D-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-50-8 | |
| Record name | D-Histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Histidine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-histidine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-HISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does D-Histidine exhibit any biological activity?
A1: Yes, research suggests that this compound possesses various biological activities, including anti-inflammatory [] and appetite-suppressing effects []. Additionally, it shows potential in inhibiting the growth of specific bacteria like Porphyromonas gingivalis [, ].
Q2: How does this compound exert its anti-inflammatory effect?
A2: Studies indicate that this compound, similar to L-Histidine, can scavenge reactive oxygen species (ROS) []. This ROS scavenging ability is attributed to the presence of the imidazole ring in its structure.
Q3: Can this compound cross the blood-brain barrier?
A3: Yes, research has shown that this compound can penetrate the blood-brain barrier, although at a slower rate compared to L-Histidine []. Interestingly, once in the brain, this compound is removed very slowly, leading to its continuous accumulation [].
Q4: Does this compound influence histamine levels in the brain?
A4: While L-Histidine is a precursor to histamine, studies on rats indicate that this compound administration does not affect brain histamine concentrations []. This suggests that this compound might exert its appetite-suppressing effects through a different pathway than L-Histidine [].
Q5: Can bacteria utilize this compound?
A5: Yes, certain bacteria, including Salmonella typhimurium [, , , ] and Fusobacterium nucleatum [], can utilize this compound. This utilization often involves the conversion of this compound to L-Histidine through racemization [, , , ].
Q6: Are there specific transport systems for this compound in bacteria?
A6: Research on Salmonella typhimurium suggests that mutations in genes encoding histidine permease can allow for this compound transport, although at low levels []. These findings indicate that certain bacterial transporters might have a low affinity for this compound.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C6H9N3O2, and its molecular weight is 155.15 g/mol.
Q8: What spectroscopic techniques are useful for characterizing this compound?
A8: Various spectroscopic methods are used to characterize this compound, including:
- NMR Spectroscopy: 1H and 13C NMR can provide structural information and are particularly useful for studying the interaction of this compound with metal complexes and nucleotides [].
- Circular Dichroism (CD) Spectroscopy: This technique can differentiate between enantiomers and is used to study the chiral recognition properties of this compound and its complexes [, , ].
- Terahertz Spectroscopy: This method has been employed to detect low content enantiomer impurities in L-Histidine crystals, demonstrating its sensitivity in differentiating between L- and this compound [].
Q9: Is this compound stable under different conditions?
A9: While specific studies on the stability of this compound are limited in the provided research, it is known that amino acids, in general, can degrade under certain conditions. Factors like temperature, pH, and the presence of other chemicals can influence their stability. Further research is needed to fully understand the stability profile of this compound.
Q10: Are there any applications of this compound related to material compatibility?
A10: Research shows the potential application of this compound in chiral modification of zeolitic imidazolate framework-90 (ZIF-90) []. This modified material demonstrated enantioselectivity in separating various drug enantiomers, highlighting the potential of this compound in developing chiral stationary phases for analytical separations [].
Q11: Have computational methods been used to study this compound?
A11: Yes, computational chemistry techniques have been employed to investigate this compound:
- Molecular Modeling: Molecular modeling studies have provided insights into the interaction of this compound with fullerene derivatives, supporting the development of enantioselective sensors [].
Q12: Are there any in vivo studies demonstrating the efficacy of this compound?
A15: Yes, this compound has demonstrated promising neuroprotective effects in an in vivo rat model of zinc-induced neurotoxicity, suggesting its potential therapeutic application in conditions like vascular-type dementia [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


